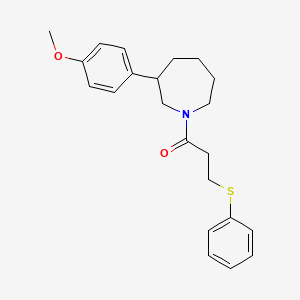

![molecular formula C15H19NO3 B2499236 benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate CAS No. 143321-94-2](/img/structure/B2499236.png)

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

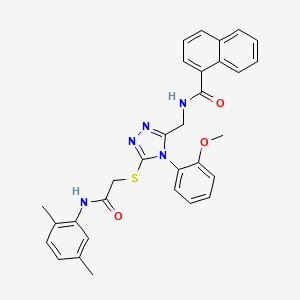

The compound “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H19NO3 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .

Molecular Structure Analysis

The molecular structure of “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a benzyl group and a propenyl group, which is further substituted with a hydroxy group .Applications De Recherche Scientifique

Cholinesterase Inhibition

Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate: and its analogs have been investigated as potential cholinesterase inhibitors. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play crucial roles in neurotransmission. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of cholinesterases is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Some key findings include:

- AChE Inhibition : While most compounds showed moderate inhibitory effects against AChE, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated the most potent activity with an IC50 value of 46.35 μM .

- BChE Inhibition : Interestingly, benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate exhibited anti-BChE activity, comparable to that of the drug rivastigmine, with IC50 values of 27.38 μM and 28.21 μM, respectively .

Antitubercular Activity

Indole derivatives derived from benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate have been explored for their antitubercular potential. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds exhibited promising activity against these bacterial strains .

Cytotoxicity Assessment

Researchers have evaluated the cytotoxicity of various benzyl pyrrolidine-1-carboxylates, including our compound of interest. Using a human monocytic leukemia THP-1 cell line, they found that these compounds demonstrated insignificant toxicity. This information is crucial for assessing their safety profiles in potential therapeutic applications .

Legacy Product Information

It’s worth noting that benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate was originally part of the Acros Organics product portfolio. While some documentation and label information may refer to the legacy brand, the compound’s biological potential remains a subject of active research .

Orientations Futures

The future directions for research on “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. In particular, the development of new synthetic strategies and the investigation of their mechanism of action could provide valuable insights for the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVPHGWCSXRKAY-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499155.png)

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2499168.png)

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)

![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)